REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[CH:6][C:7]=1[Cl:8].[C:11]1(=O)[O:16][CH2:15][CH2:14][CH2:13][CH2:12]1>Cl>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]2[NH:9][C:11]([CH2:12][CH2:13][CH2:14][CH2:15][OH:16])=[N:10][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
5.018 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C(=CC1Cl)N)N
|
Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
|
Cl
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Name
|
|
Quantity
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5.3 mL
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Type
|
reactant
|
Smiles
|
C1(CCCCO1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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135 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
then slowly cooled to r.t
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Type
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CUSTOM
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Details
|
The reaction was quenched by the addition of sat. NaHCO3 solution (200 ml) until the pH was 8
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Type
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EXTRACTION
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Details
|
The mixture was extracted with EtOAc (3×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a brown solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with ether (100 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(=N2)CCCCO)C=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.383 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |